4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid
Description
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-amino-4-(2-bromo-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6,10H,4-5,13H2,1H3,(H,14,15) |
InChI Key |
JJMHFFBFSILPQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCC(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-methoxyphenylbutanoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the ortho position relative to the methoxy group.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the fourth position of the butanoic acid chain.
Industrial Production Methods
Industrial production of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 4-amino-4-(4-methoxyphenyl)butanoic acid.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: 4-Amino-4-(4-methoxyphenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural relatives can be categorized based on substitutions on the phenyl ring and the amino acid backbone:
Key Observations :
- Bromine vs.
- Amino Acid Backbone Modifications: The presence of an oxo group (e.g., in HY-W014504) or additional amino substituents (e.g., in 1098637-25-2) alters hydrogen-bonding capacity and metabolic stability .
Comparison with Analogues :
- 4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS 65076-36-0) is synthesized via similar routes but skips bromination steps, reducing synthetic complexity .
- Brominated Derivatives (e.g., CAS 1098637-25-2) require careful handling of brominated intermediates due to toxicity and reactivity .
Biological Activity
4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an amino group, a bromo group, and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. These functional groups allow for hydrogen bonding and various non-covalent interactions essential for biological activity .
The biological activity of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid is primarily attributed to its interaction with specific molecular targets within the body.
- Neurotransmitter Modulation : The compound is known to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibiting neuronal excitability. This mechanism underlies its effectiveness in treating conditions like epilepsy and neuropathic pain .
- Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups participate in hydrophobic interactions, influencing enzyme activity and receptor binding .
Neuroprotective Properties
Research indicates that 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid may offer neuroprotective effects against excitotoxic cell death, a process involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to inhibit seizures in animal models further supports its potential as an anticonvulsant .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the bromo group may enhance the compound's ability to interact with bacterial targets, potentially leading to applications in combating drug-resistant strains .
Comparative Analysis with Similar Compounds
The following table compares 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-4-(4-methoxyphenyl)butanoic acid | Lacks the bromo group | Different reactivity due to halogen substitution |
| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Contains chlorine instead of bromine | Alters chemical reactivity and biological activity |
| 4-Amino-4-(2-bromo-4-hydroxyphenyl)butanoic acid | Hydroxyl group replaces methoxy | Influences solubility and reactivity |
This comparison highlights the unique properties of 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid due to its specific combination of functional groups.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that treatment with 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid resulted in a significant reduction of neuronal cell death in models of excitotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Anticonvulsant Activity : In animal studies, the compound exhibited a marked decrease in seizure frequency, indicating its promise as an anticonvulsant medication .
- Antimicrobial Potential : Investigations into structurally similar compounds revealed significant antibacterial activity against multi-drug resistant bacteria, suggesting that 4-Amino-4-(2-bromo-4-methoxyphenyl)butanoic acid may possess similar properties worth exploring .
Q & A
Q. What are the optimal synthetic routes for 4-amino-4-(2-bromo-4-methoxyphenyl)butanoic acid, considering the reactivity of bromo and methoxy substituents?
Methodological Answer: The synthesis of this compound requires careful consideration of substituent compatibility. The bromo group at the 2-position is electron-withdrawing and may undergo nucleophilic substitution under basic conditions, while the methoxy group at the 4-position is electron-donating and stabilizes aromatic intermediates. A plausible route involves:
- Step 1 : Coupling of 2-bromo-4-methoxybenzaldehyde with a nitrile precursor via a Strecker synthesis to introduce the amino group.
- Step 2 : Reduction of the nitrile to an amine followed by carboxylation to form the butanoic acid backbone.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Key Analytical Data for Characterization:
| Technique | Expected Data |
|---|---|
| NMR (¹H) | δ 7.8 (d, 1H, aromatic Br), δ 3.8 (s, 3H, OCH₃), δ 3.1 (m, 2H, CH₂NH₂) |
| FT-IR | 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O) |
| HRMS | [M+H]⁺ calc. 302.02, found 302.03 |
Q. How does the bromo substituent influence the compound’s stability during storage and experimental conditions?
Methodological Answer: The 2-bromo group increases susceptibility to light-induced degradation. To mitigate this:
- Storage : Use amber vials at -20°C under inert gas (N₂/Ar).
- Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring. The bromo group may hydrolyze to a hydroxyl derivative under acidic conditions, requiring pH-neutral buffers in biological assays .
Advanced Research Questions
Q. What computational strategies can predict the interaction of 4-amino-4-(2-bromo-4-methoxyphenyl)butanoic acid with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level) to model binding to targets like dihydroorotate dehydrogenase (DHODH).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. The bromo group may form halogen bonds with backbone carbonyls, while the methoxy group stabilizes hydrophobic pockets .
Example Binding Affinity Data:
| Target Protein | Predicted ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| DHODH | -8.2 ± 0.3 | Br···C=O (2.9 Å), π-π stacking |
| COX-2 | -7.1 ± 0.5 | NH₂ hydrogen bonding |
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Address this via:
- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., debrominated analogs) that may skew activity .
- Control Experiments : Include a bromine-free analog to isolate substituent-specific effects.
Q. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacophore?
Methodological Answer:
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt (confirmed via titration).
- Co-Solvent Systems : Use 10% DMSO/10% PEG-400 in PBS (pH 7.4).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability .
Solubility Data:
| Formulation | Aqueous Solubility (mg/mL) |
|---|---|
| Free Acid | 0.12 |
| Sodium Salt | 12.5 |
| PLGA NPs | 9.8 (encapsulated) |
Q. How do steric and electronic effects of the 2-bromo and 4-methoxy groups influence regioselectivity in derivatization reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The bromo group directs incoming electrophiles to the para position (relative to itself), while the methoxy group activates the ring. For example, nitration yields a 5-nitro derivative.
- Nucleophilic Substitution : The bromo group can be replaced by thiols or amines under Pd catalysis (Suzuki coupling for aryl boronic acids). Use TLC monitoring (Rf shift from 0.5 to 0.3 in EtOAc) .
Q. What analytical techniques best resolve enantiomeric purity if the amino group introduces chirality?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
